SDZ 220-040
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-[5-(2,4-dichlorophenyl)-2-hydroxy-3-(phosphonomethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2NO6P/c17-11-1-2-12(13(18)6-11)8-3-9(5-14(19)16(21)22)15(20)10(4-8)7-26(23,24)25/h1-4,6,14,20H,5,7,19H2,(H,21,22)(H2,23,24,25)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZFUZCCDOSQBG-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=C(C(=C2)CP(=O)(O)O)O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=C(C(=C2)CP(=O)(O)O)O)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2NO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Cellular Pharmacology of Sdz 220 040
N-methyl-D-aspartate Receptor Subunit Selectivity of SDZ 220-040
NMDA receptors are heterotetrameric ion channels typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (A-D). hellobio.com The specific combination of GluN2 subunits dictates the pharmacological and biophysical properties of the receptor complex. This compound functions as a competitive antagonist at the glutamate-binding site on the GluN2 subunits. hellobio.comnih.gov
Cryo-electron microscopy (cryo-EM) studies have provided high-resolution structural insights into the interaction of this compound with NMDA receptors containing the GluN2B subunit. tocris.comfishersci.atchem960.com These studies reveal that this compound binds within the ligand-binding domain (LBD) of the GluN2B subunit. hellobio.comtocris.comwikipedia.org The binding of this compound to the GluN2B LBD is a key interaction that initiates its inhibitory effect on the receptor. tocris.comfishersci.at
This compound is an analog of D-2-amino-7-phosphonoheptanoic acid (AP7). nih.gov The glutamate (B1630785) binding sites within the different GluN2 subunits are highly conserved, which has made the development of highly selective competitive antagonists for a single GluN2 subunit challenging. nih.govwikipedia.org
Structural analyses comparing this compound with other antagonists provide a basis for understanding the nuances of NMDA receptor inhibition. For instance, while this compound acts on the GluN2 subunit, other antagonists like L-689,560 act on the GluN1 subunit. tocris.comwikipedia.org Both types of antagonists can lead to full inhibition of channel activity. tocris.com
The degree of conformational change induced by different antagonists varies. This compound induces an opening of the GluN2A LBD bi-lobe by approximately 23 degrees, a value similar to its effect on the GluN2B LBD. tocris.comwikipedia.orgwikipedia.org This is comparable to the effect of other antagonists on their respective binding domains. wikipedia.orgwikipedia.org
| Antagonist | Target Subunit | Approximate LBD Opening |
|---|---|---|
| This compound | GluN2A/B | ~23-24° |
| L-689,560 | GluN1 | ~28° |
| (-)-PPDA | GluN2A | ~20° |
| D-APV/NVP-AAM007 | GluN2A | ~16° |
Interaction with GluN2B Subunit
Mechanisms of N-methyl-D-aspartate Receptor Antagonism by this compound
The antagonistic action of this compound is a result of specific molecular interactions that trigger a cascade of conformational changes within the NMDA receptor, ultimately leading to the closure of its ion channel.
The binding of this compound to the LBD of the GluN2 subunit is characterized by a series of specific molecular interactions. In the GluN2A subunit, these include:
Polar interactions : The phosphono group of this compound interacts with Ser689, Thr690, and Tyr730 residues, while the amino propanoic group interacts with Arg518, Thr513, and Ser511. tocris.com
Hydrophobic interactions : The bi-phenyl rings of the antagonist interact with His485, Tyr730, and Val713. tocris.com
Halogen-carboxylate interaction : A chloro group on this compound interacts with Glu413. tocris.com
This binding event induces a significant conformational change in the LBD, causing the bi-lobe structure to open by approximately 23 to 24 degrees compared to its agonist-bound (glutamate-bound) state. tocris.comwikipedia.org This "clamshell" opening is a hallmark of competitive antagonism at the NMDA receptor. citeab.com
| Interaction Type | This compound Group | GluN2A Residues |
|---|---|---|
| Polar | Phosphono group | Ser689, Thr690, Tyr730 |
| Amino propanoic group | Arg518, Thr513, Ser511 | |
| Hydrophobic | Bi-phenyl rings | His485, Tyr730, Val713 |
| Halogen-carboxylate | 2'-chloro group | Glu413 |
The conformational change initiated in the LBD is transduced to the transmembrane domain (TMD), which forms the ion channel pore. wikipedia.org This transduction is mediated by linkers that connect the LBD to the TMD. The significant opening of the LBD clamshell upon this compound binding reduces the tension on these LBD-TMD linkers. tocris.comwikipedia.orgtocris.com This "relaxation" or "loosening" of the linkers effectively uncouples the LBD from the TMD. tocris.comfishersci.atciteab.com
The uncoupling of the LBD from the TMD, caused by the relaxation of the linkers, is the direct mechanism that modulates the ion channel gate. tocris.comfishersci.at By relieving the tension required to keep the channel open, the binding of this compound favors a closed state of the ion channel. wikipedia.orgtocris.com This prevents the influx of cations, such as Ca²⁺, through the pore, thereby inhibiting the receptor's function and preventing neuronal excitation. This mechanism, where antagonizing either the GluN1 or GluN2 subunit is sufficient to completely inhibit channel function, is a distinctive feature of NMDA receptors. wikipedia.org
Neurotransmitter System Interactions
Modulation of Glutamatergic Neurotransmission
This compound is a potent and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory glutamatergic neurotransmission in the central nervous system. tocris.comnih.gov Glutamate is the primary excitatory neurotransmitter in the mammalian brain, and its receptors, including NMDA receptors, are crucial for synaptic plasticity, learning, and memory. nih.govnih.gov
The mechanism of action of this compound involves its direct binding to the glutamate binding site on the GluN2 subunits of the NMDA receptor. nih.govmcgill.ca Specifically, it is an analogue of AP7 (2-amino-7-phosphonoheptanoic acid). mcgill.ca NMDA receptors are heterotetramers typically composed of two GluN1 subunits and two GluN2 subunits. nih.govpdbj.org The binding of the co-agonists glycine (B1666218) to GluN1 and glutamate to GluN2 is required to activate the receptor's ion channel. nih.govpdbj.org
This compound competitively inhibits the binding of glutamate. tocris.com Structural studies using X-ray crystallography and cryo-electron microscopy have revealed the precise conformational changes induced by this compound. nih.govnih.gov When this compound binds to the GluN2 subunit, it stabilizes the ligand-binding domain (LBD) in an open-clamshell conformation. nih.govnih.gov Specifically, binding to the GluN2A LBD causes an opening of approximately 23°, while binding to the GluN2B LBD results in an opening of about 24°. nih.govnih.gov This opening of the LBD "relaxes" the tension on the linker connecting the LBD to the transmembrane domain (TMD), which in turn leads to the closure of the ion channel pore. nih.govnih.gov This action effectively blocks the influx of cations, such as Ca²⁺, that would normally occur upon receptor activation. nih.govmdpi.com
Even when the GluN1 subunit is bound by its agonist, glycine, the binding of this compound to the GluN2 subunit is sufficient to fully inhibit the channel's activity. nih.gov This highlights the critical role of the GluN2 subunit in the gating mechanism of the NMDA receptor. The inhibition by this compound uncouples the extracellular ligand-binding domain from the transmembrane ion channel, ensuring the hydrophobic gate remains tightly closed. nih.gov
Table 1: Conformational Changes in NMDA Receptor LBD Induced by this compound
| Subunit | Ligand | LBD Conformational Change | Reference |
|---|---|---|---|
| GluN2A | This compound | ~23° opening | nih.gov |
| GluN2B | This compound | ~24° opening | nih.govnih.gov |
Interactions with Opioid Receptor Systems
Research indicates an interaction between the glutamatergic system, where this compound acts, and the endogenous opioid system. Specifically, the activation of NMDA receptors has been shown to inhibit the release of opioid peptides in the spinal cord. nih.gov This interaction is relevant to the modulation of pain and analgesia. tg.org.au
In studies examining the mechanisms of opioid release, the application of NMDA receptor antagonists, including this compound, was found to prevent the NMDA-mediated inhibition of μ-opioid receptor (MOR) internalization. nih.gov MOR internalization is a process that occurs upon activation by endogenous opioid peptides. Therefore, by blocking the inhibitory effect of NMDA receptor activation, this compound can indirectly facilitate the conditions required for opioid peptide release and subsequent MOR activation. nih.gov
A study demonstrated that the inhibition of opioid release by NMDA was prevented by competitive NMDA receptor antagonists at the glutamate site, such as SDZ-220-040 (at a concentration of 0.1 μM). nih.gov This suggests that the glutamatergic system, via NMDA receptors, exerts a tonic inhibitory control over the release of endogenous opioids. By antagonizing this control, this compound can disinhibit opioid release. nih.gov The opioid receptor system itself is complex, comprising mu (μ), delta (δ), and kappa (κ) receptor types, which are all G-protein coupled receptors involved in modulating pain and other physiological processes. tg.org.ausigmaaldrich.com
Cross-Talk with Other Neurotransmitter Receptors
The primary action of this compound is its selective and competitive antagonism at the NMDA receptor. tocris.com It has been shown to be selective over a range of other receptor sites. tocris.com However, the nervous system is characterized by extensive cross-talk between different neurotransmitter systems. msdmanuals.com
The glutamatergic system is intricately linked with other systems, such as the dopaminergic and GABAergic systems. nih.govmsdmanuals.com While direct binding studies confirm the selectivity of this compound for the NMDA receptor, its functional consequences can extend to other neurotransmitter pathways through network effects. For instance, the modulation of excitatory drive by an NMDA receptor antagonist can influence the activity of inhibitory interneurons that utilize GABA, the main inhibitory neurotransmitter in the brain. msdmanuals.com
Furthermore, μ-opioid receptors, which are indirectly influenced by this compound's action on NMDA receptors, can form heterodimers with other G-protein coupled receptors. rndsystems.com These include the delta-type opioid receptor, somatostatin (B550006) receptors, and cannabinoid receptors, among others. rndsystems.com This heterodimerization can alter the signaling properties of the involved receptors. While not a direct interaction of this compound, this illustrates the potential for downstream, indirect cross-talk with a wide array of neurotransmitter and neuromodulator systems.
Preclinical Research and Therapeutic Efficacy of Sdz 220 040
In Vitro Pharmacological Characterization
In vitro studies have been crucial in defining the pharmacological profile of SDZ 220-040. Research has established it as a potent and competitive antagonist at the NMDA receptor. rndsystems.comtocris.com
Analysis of its binding affinity reveals a high potency, with a pKi value of 8.5. rndsystems.comtocris.com The pKi value is the negative logarithm of the inhibition constant (Ki), indicating the concentration of the antagonist required to occupy 50% of the receptors. A higher pKi value signifies a stronger binding affinity.
Structurally, this compound is a biphenyl (B1667301) derivative of 2-amino-7-phosphono-heptanoic acid. rndsystems.com Cryo-electron microscopy studies have provided insights into its mechanism of antagonism. When bound to the GluN2B subunit of the NMDA receptor, this compound induces a significant conformational change, opening the ligand-binding domain (LBD) clamshell-like structure by approximately 23 degrees compared to its glutamate-bound state. nih.gov This opening of the LBD reduces the tension on the linkers connecting it to the transmembrane domain, which in turn promotes the closure of the ion channel, thus antagonizing the receptor's function. nih.gov
Studies have also highlighted the selectivity of this compound for the NMDA receptor over a range of other receptor sites, which is a critical characteristic for a potential therapeutic agent. rndsystems.comtocris.com
| Parameter | Finding | Reference |
|---|---|---|
| Mechanism of Action | Competitive NMDA Receptor Antagonist | rndsystems.commedchemexpress.comtocris.com |
| Potency (pKi) | 8.5 | rndsystems.comtocris.com |
| Binding Site | GluN2B subunit of the NMDA receptor | nih.govnih.gov |
| Structural Class | Biphenyl-derivative of 2-amino-7-phosphono-heptanoic acid | rndsystems.com |
| Molecular Action | Induces opening of the GluN2B Ligand-Binding Domain clamshell, leading to ion channel closure | nih.gov |
| Selectivity | Selective for NMDA receptors over other receptor sites | rndsystems.comtocris.com |
In Vivo Pharmacological Characterization
The in vivo pharmacological properties of this compound have been investigated in various animal models. A key feature of the compound is that it was designed to readily cross the blood-brain barrier (BBB), a critical attribute for centrally acting drugs. nih.govmdpi.com This ability to permeate the BBB is facilitated by its amphipathic nature, possessing both hydrophobic and charged moieties, which may promote its transport via the neurosteroid transporter. mdpi.com
In animal studies, this compound has demonstrated the ability to effectively disrupt prepulse inhibition in rats. nih.govmdpi.com Prepulse inhibition is a neurological phenomenon where a weaker prestimulus inhibits the reaction to a subsequent stronger stimulus, and its disruption is often used as a model to study sensorimotor gating, which can be impaired in certain neuropsychiatric disorders.
| Characteristic | Observation | Reference |
|---|---|---|
| Blood-Brain Barrier (BBB) Permeation | Designed to readily cross the BBB | nih.govmdpi.com |
| Behavioral Effect | Effectively disrupts prepulse inhibition in rats | nih.govmdpi.com |
Neuroprotective Effects in Experimental Models
A significant area of preclinical investigation for this compound has been its potential to protect neurons from damage in various models of acute brain injury.
Protection Against Focal Ischemia
This compound has shown neuroprotective effects in experimental models of focal ischemia. nih.govmdpi.comgoogleapis.com Focal ischemia is a condition where blood flow is restricted to a specific region of the brain, leading to a cascade of events that cause neuronal cell death. psu.edu The neuroprotective action of NMDA receptor antagonists like this compound in this context is linked to their ability to block glutamate-mediated excitotoxicity, a primary mechanism of cell death in ischemic events. psu.edu By antagonizing NMDA receptors, the compound can prevent the excessive influx of calcium into neurons that triggers cell death pathways. psu.edu
Anticonvulsant Activity in Epilepsy Models
Preclinical studies have identified anticonvulsant effects for this compound. nih.govmdpi.comicdst.org Epilepsy is a neurological disorder characterized by recurrent seizures resulting from abnormal, excessive neuronal activity in the brain. Given that the excitatory neurotransmitter glutamate (B1630785) plays a significant role in the initiation and spread of seizure activity, NMDA receptor antagonists are a logical class of compounds to investigate for anticonvulsant properties. medscape.com By blocking NMDA receptors, this compound can reduce the excessive neuronal excitation that underlies seizures, demonstrating its potential as an antiepileptic agent in experimental models. nih.govmdpi.com
Analgesic Potential in Neuropathic Pain Models
This compound has been shown to attenuate neuropathic pain in preclinical models. nih.govmdpi.com Neuropathic pain is a type of chronic pain caused by a lesion or disease affecting the somatosensory nervous system. wfsahq.org Unlike nociceptive pain, it often does not respond well to conventional analgesics. frontiersin.org A key mechanism in the development and maintenance of neuropathic pain is central sensitization, a phenomenon involving the hyperexcitability of neurons in the central nervous system. NMDA receptors are critically involved in this process. wfsahq.org The ability of this compound to attenuate neuropathic pain in animal models suggests that by blocking NMDA receptor activation, it can interfere with the mechanisms of central sensitization and reduce pain signaling. nih.govmdpi.comuni-bonn.de
Neurobehavioral Modulation
The compound this compound, a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist, has been a subject of preclinical research to understand its influence on various neurobehavioral processes. As an antagonist that specifically targets the GluN2B subunit of the NMDA receptor, its effects provide insight into the role of this particular receptor complex in cognitive and sensory functions. The modulation of neurobehavioral outcomes by this compound is primarily investigated through its impact on sensorimotor gating and memory processes.
Effects on Prepulse Inhibition
Prepulse inhibition (PPI) is a neurological phenomenon where a weaker sensory stimulus (prepulse) suppresses the startle response to a subsequent strong, startling stimulus. fishersci.canih.gov It is a measure of sensorimotor gating, which is the ability of the central nervous system to filter out irrelevant sensory information to allow for focused attention on the most salient stimuli. nih.govnih.gov Deficits in PPI are observed in several neuropsychiatric disorders and are considered a valuable cross-species measure of sensorimotor gating. nih.gov
In preclinical studies involving animal models, this compound has been shown to effectively disrupt prepulse inhibition in rats. tocris.com This finding suggests that the compound interferes with the neural circuits that mediate sensorimotor gating. The NMDA receptor system, particularly the GluN2B subunit at which this compound acts, is a critical component of these circuits. tocris.comwikipedia.org The disruption of PPI by this compound highlights the compound's significant modulatory effect on the processing of sensory information and the subsequent motor response.
Impact on Reference Memory and Working Memory
Memory is broadly categorized into different types, including reference memory (long-term memory for rules and procedures) and working memory (a system for temporarily holding and manipulating information for complex cognitive tasks). The NMDA receptor is known to be fundamental for processes of synaptic plasticity that underlie learning and memory formation. wikipedia.org
Preclinical research has explored the effects of this compound on these memory systems. Studies have indicated that the compound is associated with the attenuation of working memory deficits. epa.gov Further research also points to its involvement in processes related to memory consolidation. Conversely, some investigations have noted an association with inferior reference memory. epa.gov These findings suggest a complex role for the GluN2B receptor in different facets of memory, where its antagonism by this compound may produce varied effects depending on the specific memory system being assessed.
Table 1: Summary of Preclinical Neurobehavioral Findings for this compound
| Neurobehavioral Measure | Observed Effect of this compound in Preclinical Models | Relevant Sources |
|---|---|---|
| Prepulse Inhibition (PPI) | Disruption of PPI in rats. | tocris.com |
| Working Memory | Attenuation of deficits. | epa.gov |
Table 2: Compound and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 128019 |
| Glutamate | 33032 |
Considerations in Translational Research and Drug Development
Blood-Brain Barrier Permeability and Central Nervous System Distribution
A critical initial hurdle for any centrally acting therapeutic is its ability to cross the blood-brain barrier (BBB), a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system (CNS). Many potential drugs fail at this stage due to an inability to reach their intended target within the brain in sufficient concentrations.
SDZ 220-040, a competitive NMDA receptor antagonist, was specifically designed with the intention of penetrating the BBB. nih.govresearchgate.net Unlike many first-generation competitive NMDA antagonists, which were often highly polar molecules with poor brain penetration, the chemical structure of this compound was optimized to enhance its lipophilicity, thereby facilitating its passage across the BBB. nih.gov Preclinical studies have indicated that this compound does indeed readily cross the BBB and distribute within the CNS. nih.govresearchgate.net This successful brain penetration is a crucial characteristic that has enabled its investigation in various preclinical models of neurological disorders. nih.gov However, the majority of competitive NMDA antagonists, with the exception of compounds like SDZ 220-581, exhibit poor permeation across the BBB due to their hydrophilic properties. nih.gov
Pharmacodynamic Profile and Potential Side Effects
The pharmacodynamics of a drug describe its effects on the body. For this compound, its primary pharmacodynamic action is the competitive antagonism of the NMDA receptor, with a notable selectivity for the GluN2B subunit. nih.govresearchgate.net This interaction underpins its potential therapeutic effects, which have been observed in preclinical models of conditions such as focal ischemia, neuropathic pain, and convulsions. nih.govresearchgate.net However, the very mechanism that confers its therapeutic potential also gives rise to a characteristic profile of side effects.
Sedation and Ataxia
In preclinical evaluations, the administration of this compound has been associated with dose-dependent sedation and ataxia. nih.govresearchgate.net Sedation, a state of calmness or sleepiness, and ataxia, a lack of voluntary coordination of muscle movements, are common side effects of drugs that modulate CNS activity, particularly those that interfere with glutamatergic neurotransmission. govinfo.gov These effects are a direct consequence of the widespread role of NMDA receptors in maintaining normal neuronal excitability and motor control. The cerebellum, a brain region critical for coordinating movement and balance, is rich in NMDA receptors, making it particularly susceptible to the effects of antagonists like this compound.
Psychotomimetic Effects and Neuropsychological Impacts
A more concerning aspect of the pharmacodynamic profile of many NMDA receptor antagonists, including this compound, is the potential for psychotomimetic effects. nih.govresearchgate.net These are effects that mimic the symptoms of psychosis, which can include hallucinations and thought disturbances. The well-known dissociative anesthetic ketamine, also an NMDA receptor antagonist, produces similar effects. wikipedia.org The neuropsychological impacts of NMDA receptor blockade are thought to arise from the disruption of normal cortical and limbic circuit function, where these receptors play a critical role in synaptic plasticity, learning, and memory. iipseries.org While the GluN2B selectivity of this compound was an attempt to mitigate some of the undesirable effects associated with non-selective NMDA receptor blockade, the induction of psychotomimetic-like behaviors in preclinical models remains a significant translational challenge. nih.govresearchgate.net
Challenges in Developing N-methyl-D-aspartate Receptor Antagonists for Therapeutic Use
The journey of this compound from a laboratory compound to a potential therapeutic agent highlights the broader difficulties faced in the development of NMDA receptor antagonists. These challenges are not unique to this compound but are inherent to this class of drugs.
Balancing Therapeutic Efficacy with Physiological Receptor Function
Consequently, while blocking NMDA receptors can be beneficial in pathological conditions characterized by excessive glutamate-induced excitotoxicity, such as stroke or traumatic brain injury, this same action can interfere with essential neuronal processes. mdpi.com This interference can lead to the significant side effects discussed earlier, including cognitive impairment and psychotomimetic symptoms. iipseries.org The therapeutic window for NMDA receptor antagonists is therefore often narrow, making it difficult to find a dose that is effective without being toxic.
Subunit Selectivity Challenges and Strategies
One of the key strategies employed to overcome the challenge of balancing efficacy and side effects is the development of subunit-selective antagonists. nih.gov NMDA receptors are heterotetrameric complexes typically composed of two GluN1 subunits and two GluN2 subunits. rupress.org There are four different GluN2 subunits (A, B, C, and D), and the specific GluN2 subunit composition of the receptor determines its functional and pharmacological properties, as well as its distribution throughout the brain. nih.gov
This compound is an example of a strategy targeting a specific subunit, in this case, GluN2B. nih.govresearchgate.net The rationale behind this approach is that GluN2B-containing receptors have a more restricted distribution than other subtypes and are heavily implicated in pathological processes, while having a less dominant role in normal synaptic transmission in some adult brain regions. nih.gov By selectively targeting GluN2B, the aim is to achieve a more favorable therapeutic index, with fewer side effects than non-selective antagonists.
However, achieving true subunit selectivity has proven to be a significant challenge. nih.gov Many compounds that show preference for one subunit in vitro may still have effects on other subunits at therapeutic concentrations. researchgate.net Furthermore, the existence of triheteromeric receptors containing two different types of GluN2 subunits further complicates the development of truly selective agents. nih.gov Despite these difficulties, the pursuit of subunit-selective NMDA receptor antagonists, through approaches like allosteric modulation and the development of novel chemical scaffolds, remains a major focus of research in the field, offering the promise of more targeted and better-tolerated therapies for a range of neurological and psychiatric disorders. researchgate.netnih.gov
Drug Repurposing and Novel Therapeutic Approaches
Drug repurposing, also known as drug repositioning, is an innovative strategy that identifies new therapeutic uses for existing drugs outside their originally intended indication. aston.ac.ukrjpbr.com This approach can significantly reduce the time and costs associated with drug development by leveraging the existing data on a compound's pharmacology and safety. aston.ac.uk For this compound, both direct repurposing and the application of its core mechanism to novel therapeutic areas are subjects of research.
Computational Repurposing for Antimicrobial Activity
A notable example of drug repurposing for this compound involves its investigation as a potential antimicrobial agent. In a 2021 study focused on identifying new treatments for Methicillin-resistant Staphylococcus aureus (MRSA), researchers employed computational methods to screen a wide range of compounds for anti-MRSA activity. aston.ac.uk This research utilized structure-based virtual screening and molecular docking to predict how different ligands would interact with MRSA-related protein targets. aston.ac.uk In this large-scale computational analysis, this compound was identified as a ligand with the potential to act against MRSA targets, suggesting a completely new therapeutic application for this NMDA receptor antagonist in the field of infectious diseases. aston.ac.uk
Novel Approaches in Neurological and Psychiatric Disorders
The primary mechanism of this compound, as a potent and selective competitive antagonist of the NMDA receptor, has opened up numerous avenues for novel therapeutic applications within the field of neuroscience. tocris.com While initially investigated for its neuroprotective effects, its potential is being explored across a spectrum of neurological and psychiatric conditions. nih.gov
The targeting of specific NMDA receptor subunits is a key aspect of these novel approaches. By selectively antagonizing the GluN2B subunit, compounds like this compound may offer a more refined therapeutic intervention with a potentially better side-effect profile compared to non-selective NMDA antagonists. This specificity is crucial for conditions where NMDA receptor dysfunction is implicated. Research suggests that this mechanism may be relevant for treating a variety of neurodegenerative disorders, including Alzheimer's, Parkinson's, and Huntington's disease, as well as for managing depression. tocris.comnih.gov The exploration of this compound and similar compounds for these conditions represents a focused, mechanism-based strategy to address complex central nervous system disorders. nih.govcolumbia.edu
Interactive Data Table: Research on this compound Repurposing and Novel Applications
| Original Research Area | Proposed New Therapeutic Area | Research Approach | Key Findings | Citations |
| NMDA Receptor Antagonism (Neurology) | Antimicrobial (Infectious Disease) | Computational drug repurposing; structure-based virtual screening and molecular docking. | Identified as a potential ligand against Methicillin-resistant Staphylococcus aureus (MRSA) targets. | aston.ac.uk |
| Neuroprotection | Broad Neurological & Psychiatric Disorders (e.g., Alzheimer's, Parkinson's, Depression) | Mechanism-based therapeutic exploration. | The compound's potent, selective NMDA receptor antagonism is being investigated for a range of CNS disorders. | tocris.comnih.gov |
Advanced Methodologies and Future Research Directions
Structural Biology Approaches for SDZ 220-040 Interaction Analysis
Understanding the three-dimensional structure of the NMDA receptor in complex with antagonists is fundamental to deciphering their mechanism of action.
Cryo-Electron Microscopy Studies of Receptor-Antagonist Complexes
Cryo-electron microscopy (cryo-EM) has become an indispensable tool for structure-based drug design, allowing for the high-resolution visualization of large protein complexes in their near-native states. cenmed.com In the context of this compound, cryo-EM has provided profound insights into its inhibitory mechanism.
Researchers have successfully determined the cryo-EM structure of the intact rat GluN1-GluN2B NMDA receptor in complex with glycine (B1666218) and the antagonist this compound (Gly/SDZ) to a resolution of 3.6 Å. nih.gov This high-resolution structure clearly shows the electron density for this compound, revealing its precise binding orientation within the bi-lobed cleft of the GluN2B subunit's ligand-binding domain (LBD). nih.gov
A key finding from these studies is the significant conformational change induced by the binding of this compound. The antagonist causes the GluN2B LBD to open by approximately 24 degrees compared to its conformation when bound to the agonist glutamate (B1630785). nih.gov This opening "relaxes" the tension in the linker connecting the LBD to the transmembrane domain (TMD), which contains the ion channel. nih.gov This relaxation effectively uncouples the ligand-binding event from the opening of the ion channel gate, providing a structural explanation for the antagonist's inhibitory action. nih.gov The ability of cryo-EM to capture these distinct functional states is crucial for understanding the mechanics of NMDA receptor pharmacology. nih.gov
FRET Analysis of Ligand-Binding Domain Structures
Förster Resonance Energy Transfer (FRET) is a powerful biophysical technique used to measure distances between two fluorescent molecules (a donor and an acceptor) on a nanometer scale. In the study of NMDA receptors, FRET can be employed to analyze the dynamic conformational changes of the LBD in response to ligand binding in real-time. nih.govwikipedia.org
Early structural studies, which combined X-ray crystallography of isolated LBDs with FRET analysis, established a foundational model of receptor activation. nih.govmetabolomicsworkbench.org These studies revealed that the LBD functions like a "clamshell," which closes upon agonist binding to initiate channel activation. wikipedia.org Conversely, competitive antagonists like this compound are shown to occupy the glutamate-binding site on the GluN2 subunit and stabilize an open LBD clamshell conformation to varying degrees. nih.govmetabolomicsworkbench.org
By strategically placing FRET probes on the two lobes of the LBD, researchers can directly measure the degree of cleft opening or closure. For an antagonist like this compound, FRET would detect an increase in the distance between the probes, corresponding to the open, inactive conformation of the LBD. This technique complements the static images from cryo-EM by providing dynamic information about the LBD's flexibility and the transitions between different functional states.
Computational and In Silico Approaches
Computational methods are integral to modern drug discovery, enabling the rapid screening of potential drug candidates and providing theoretical insights that guide the optimization of lead compounds.
Molecular Docking and Virtual Screening in Drug Discovery
Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor) to form a stable complex. cenmed.com This technique is frequently used in structure-based drug design to predict the binding mode and affinity of small molecules like this compound to their protein targets. cenmed.com Using the high-resolution cryo-EM structures of the NMDA receptor, researchers can perform docking simulations to understand the key interactions—such as hydrogen bonds and hydrophobic contacts—that anchor this compound within the GluN2B binding pocket. nih.gov
This structural knowledge fuels virtual screening, a computational technique used to search vast libraries of compounds for molecules that are likely to bind to a specific drug target. uni.lunih.gov By using the NMDA receptor's antagonist-bound structure as a template, millions of virtual compounds can be computationally "docked" and scored. cenmed.comnih.gov This process allows for the efficient identification of novel chemical scaffolds that may act as new NMDA receptor antagonists, significantly accelerating the early phase of drug discovery. nih.gov
Quantum Chemistry Calculations in Structure-Activity Relationship Studies
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov Quantum chemistry methods, such as Density Functional Theory (DFT), play a crucial role in developing sophisticated QSAR models by calculating a variety of molecular properties, or "descriptors." nih.govnih.gov
For a series of antagonists related to this compound, quantum chemistry can compute electronic properties like the distribution of charges, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the dipole moment. guidetopharmacology.orgeragene.com These descriptors provide insight into a molecule's reactivity, polarity, and ability to form specific interactions with the receptor. By correlating these calculated descriptors with experimentally measured potencies, researchers can build predictive QSAR models. nih.gov These models are invaluable for understanding what structural features are essential for antagonist activity and for guiding the rational design of new derivatives with improved potency and selectivity. eragene.com
Development of Next-Generation N-methyl-D-aspartate Receptor Antagonists
While first- and second-generation NMDA receptor antagonists have demonstrated therapeutic potential, their development has been hampered by challenges such as adverse side effects and poor bioavailability. nih.govnih.govnih.gov The knowledge gained from studying compounds like this compound is paving the way for the development of next-generation antagonists with superior properties.
Future research focuses on several key strategies:
Improving Subtype Selectivity: The NMDA receptor has various subtypes (e.g., GluN2A, GluN2B, GluN2C, GluN2D) with different distributions and functions in the brain. nih.gov Developing antagonists that are highly selective for a specific subtype, such as the GluN2B-selective antagonists, is a major goal. nih.govnih.gov This selectivity is expected to provide targeted therapeutic effects while minimizing the side effects associated with blocking NMDA receptors globally. nih.gov
Allosteric Modulation: Instead of directly blocking the ion channel or competing with the agonist binding site, allosteric modulators bind to a different site on the receptor. nih.gov This can fine-tune the receptor's activity rather than simply turning it off, potentially offering a better safety profile. The development of selective GluN2B allosteric modulators is a promising area of research. nih.gov
Lower Trapping Channel Blockers: For uncompetitive antagonists that block within the ion channel, developing compounds with lower "trapping" properties (i.e., they dissociate more rapidly from the channel) may reduce psychotomimetic side effects. nih.gov
Enhanced Pharmacokinetics: A significant challenge is designing orally active antagonists that can effectively cross the blood-brain barrier. nih.govnih.gov Future efforts will continue to optimize the chemical properties of new compounds to improve their drug-like characteristics.
Generative deep learning models are also being applied to explore new chemical space for potential NMDA receptor antagonists, offering a novel avenue for de novo drug design. nih.gov Ultimately, the detailed structural and mechanistic understanding of how existing antagonists like this compound interact with the NMDA receptor provides the essential foundation for designing safer and more effective next-generation therapeutics for a range of neurological disorders. nih.gov
Strategies for Improved Subunit Selectivity
Investigation of this compound in Broader Neurological Contexts
Dysfunction of the NMDA receptor resulting from genetic variations is increasingly linked to a range of severe neurodevelopmental disorders. curegrin.orgresearchgate.net. Genes such as GRIN1, GRIN2A, and GRIN2B, which encode the core NMDA receptor subunits, have been identified as harboring de novo variants in individuals with conditions characterized by intellectual disability, developmental delay, epilepsy, and autism spectrum disorder. curegrin.orgresearchgate.netgenecards.orggenecards.org.
The role of this compound in this area is not as a potential therapeutic agent but as a critical pharmacological tool for basic research. By studying the antagonist-bound state of the receptor, researchers can gain fundamental insights into its normal function and how this is disrupted by disease-causing mutations. curegrin.org. For example, cryo-EM studies using antagonists like this compound have been instrumental in elucidating the precise conformational changes that lead to channel inhibition. nih.govcuregrin.org. This structural information provides a baseline against which the effects of a specific genetic variant can be compared, helping to determine whether a mutation results in a gain-of-function or loss-of-function phenotype. Understanding these molecular mechanisms is a crucial step toward developing targeted therapeutic strategies for these GRIN-related disorders. curegrin.org.
The NMDA receptor is a key player in synaptic plasticity, learning, and memory, and its hypofunction has been implicated in the pathophysiology of psychiatric illnesses such as schizophrenia and mood disorders. nih.gov. Consequently, NMDA receptor antagonists have been investigated for their potential to model or treat these conditions.
This compound has been used in preclinical models relevant to psychiatric disorders. For instance, it has been shown to effectively disrupt prepulse inhibition in rodents, a behavioral measure that is abnormal in schizophrenic patients and is used to screen for antipsychotic potential. mdpi.comresearchgate.net. However, the therapeutic development of broad-spectrum NMDA antagonists for psychiatric disorders has been significantly hindered by their side-effect profile, which can include psychotomimetic effects that mimic psychosis. mdpi.comresearchgate.net. The potential of this compound in this context is therefore limited. Its primary value lies in its utility as a research compound to probe the involvement of specific GluN2 subunits in the neural circuits underlying psychiatric symptoms, rather than as a direct therapeutic candidate. medchemexpress.com. Future research may focus on more selective, allosteric modulators to achieve a therapeutic effect without inducing the adverse psychiatric symptoms associated with competitive antagonists. nih.gov.
Q & A
Q. What is the molecular mechanism of SDZ 220-040 as a selective mammalian NMDA receptor antagonist, and how does it induce partial gravity-free root growth?
this compound (C₁₆H₁₆Cl₂NO₆P) acts by competitively inhibiting NMDA receptors, which are critical for calcium ion flux in neuronal and plant signaling pathways. Its structural specificity allows it to bind to the glutamate recognition site, disrupting receptor activation. In plant models, this antagonism alters auxin transport, leading to disrupted gravitropism and partial gravity-free root growth patterns . Key physicochemical properties (e.g., molecular weight: 420.18 g/mol, density: 1.612 g/cm³) influence its solubility and bioavailability in experimental systems .
Q. How should researchers design experiments to assess this compound’s dose-dependent effects on root gravitropism?
- Step 1: Define a clear hypothesis, e.g., "this compound concentrations between 1–50 μM will inversely correlate with root curvature in Arabidopsis thaliana."
- Step 2: Use a randomized block design to control for environmental variability. Include control groups treated with NMDA receptor agonists (e.g., glutamate) to validate specificity.
- Step 3: Quantify root angles using image analysis software (e.g., ImageJ) and normalize data against solvent-only controls. Replicate experiments ≥3 times to ensure statistical power .
Q. What methodological considerations ensure reliable data collection in this compound studies?
- Data Collection: Employ high-resolution time-lapse imaging to capture dynamic root growth changes. Use standardized protocols for solution preparation (e.g., pH 7.4 buffer) to minimize batch variability.
- Bias Mitigation: Double-blind treatment assignments and automated data analysis reduce observer bias. Pre-test survey tools (e.g., Google Forms) for observational studies to refine question clarity .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Approach 1: Conduct pharmacokinetic studies to measure tissue-specific bioavailability. For example, HPLC-MS can quantify this compound concentrations in root tissues versus growth media.
- Approach 2: Use genetic knockouts (e.g., NMDA receptor-deficient plant mutants) to isolate receptor-specific effects from off-target interactions. Cross-reference findings with mammalian neuronal models to identify conserved mechanisms .
Q. What strategies optimize experimental parameters for this compound’s application in hybrid plant-animal model systems?
- Parameter Screening: Perform factorial design experiments (e.g., Taguchi methods) to test interactions between concentration, exposure duration, and temperature. For example, varying this compound from 10–100 μM across 12–48 hours at 20–30°C.
- Validation: Use dose-response curves to calculate EC₅₀ values and compare with mammalian cell viability assays. Include negative controls (e.g., inactive analogs) to confirm compound specificity .
Q. How can researchers integrate this compound findings with existing literature on NMDA receptor crosstalk in stress signaling?
- Literature Synthesis: Systematically map studies using tools like PRISMA to identify gaps. For example, compare this compound’s root growth effects with published data on NMDA-mediated drought stress responses.
- Cross-Disciplinary Analysis: Apply bioinformatics tools (e.g., STRING-DB) to model protein interaction networks linking NMDA receptors to auxin transporters. Validate hypotheses via co-immunoprecipitation or FRET assays .
Methodological Frameworks
Q. What statistical models are appropriate for analyzing non-linear responses to this compound?
- Model Selection: Use non-linear regression (e.g., sigmoidal dose-response curves) in GraphPad Prism or R. Account for heteroscedasticity with weighted least squares.
- Uncertainty Quantification: Report 95% confidence intervals and perform sensitivity analyses to identify critical variables (e.g., pH fluctuations) .
Q. How should researchers structure a publication to highlight this compound’s novel contributions to NMDA receptor biology?
- Manuscript Organization:
- Introduction: Frame this compound within unresolved questions about NMDA receptors in non-neuronal systems .
- Methods: Detail compound synthesis (if novel) and validation steps (e.g., NMR purity >95%) .
- Results: Include raw data tables (e.g., root angle measurements) and processed datasets (e.g., EC₅₀ calculations) .
- Discussion: Contrast findings with mammalian studies and propose evolutionary implications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
